Piperazine, 1,4-bis(1-oxooctadecyl)-
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Overview
Description
Piperazine, 1,4-bis(1-oxooctadecyl)-: is a chemical compound with the molecular formula C40H78N2O2 and a molecular weight of 619.076 g/mol . . This compound is primarily used in industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1,4-bis(1-oxooctadecyl)- involves the reaction of piperazine with octadecanoyl chloride under controlled conditions . The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out at a temperature range of 50-60°C for several hours to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of Piperazine, 1,4-bis(1-oxooctadecyl)- follows a similar synthetic route but on a larger scale . The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity . The product is then purified through techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Piperazine, 1,4-bis(1-oxooctadecyl)- undergoes various chemical reactions, including oxidation , reduction , and substitution .
Common Reagents and Conditions:
Substitution: Substitution reactions can occur with halogenating agents such as thionyl chloride or phosphorus tribromide .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .
Scientific Research Applications
Piperazine, 1,4-bis(1-oxooctadecyl)- has several applications in scientific research :
Mechanism of Action
The mechanism of action of Piperazine, 1,4-bis(1-oxooctadecyl)- involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1,4-Distearoylpiperazine
- 1-Octadecanone, 1,1’-(1,4-piperazinediyl)bis-
- N-(1-oxooctadecyl)-L-glutamic acid
Uniqueness: Piperazine, 1,4-bis(1-oxooctadecyl)- is unique due to its specific structure, which imparts distinct physical and chemical properties . Its long alkyl chains contribute to its hydrophobic nature, making it suitable for applications in non-polar environments .
Properties
CAS No. |
53575-22-7 |
---|---|
Molecular Formula |
C40H78N2O2 |
Molecular Weight |
619.1 g/mol |
IUPAC Name |
1-(4-octadecanoylpiperazin-1-yl)octadecan-1-one |
InChI |
InChI=1S/C40H78N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(43)41-35-37-42(38-36-41)40(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 |
InChI Key |
SBZUEZTWHOASHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N1CCN(CC1)C(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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